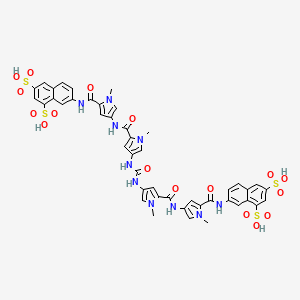

PNU-145156E

Beschreibung

Eigenschaften

CAS-Nummer |

159537-58-3 |

|---|---|

Molekularformel |

C45H40N10O17S4 |

Molekulargewicht |

1121.1 g/mol |

IUPAC-Name |

7-[[4-[[4-[[5-[[5-[(6,8-disulfonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C45H40N10O17S4/c1-52-19-27(13-35(52)41(56)46-25-7-5-23-9-31(73(61,62)63)17-39(33(23)11-25)75(67,68)69)48-43(58)37-15-29(21-54(37)3)50-45(60)51-30-16-38(55(4)22-30)44(59)49-28-14-36(53(2)20-28)42(57)47-26-8-6-24-10-32(74(64,65)66)18-40(34(24)12-26)76(70,71)72/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,48,58)(H,49,59)(H2,50,51,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |

InChI-Schlüssel |

WQHXQLSSMJYNOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PNU-145156E: A Technical Guide to its Anti-Angiogenic Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-145156E (also known as FCE 26644) is a synthetic, non-cytotoxic molecule identified as a potent inhibitor of angiogenesis. Its primary mechanism of action is not through direct cellular toxicity, but rather through the sequestration of key pro-angiogenic growth factors. By forming a stable, yet reversible, complex with heparin-binding growth factors—most notably basic Fibroblast Growth Factor (bFGF)—this compound effectively prevents these ligands from binding to their cognate receptors on endothelial cells. This blockade of receptor activation inhibits downstream signaling pathways responsible for endothelial cell proliferation and motility, critical steps in the formation of new blood vessels (angiogenesis) required for solid tumor growth. This document provides a detailed overview of the molecular interactions, key experimental findings, and signaling pathways associated with this compound.

Core Mechanism of Action: Growth Factor Sequestration

This compound is a sulfonated derivative of distamycin A.[1] Its mode of action is centered on its ability to act as a molecular "sponge," binding directly to pro-angiogenic growth factors in the extracellular space.

Key Molecular Interactions:

-

Primary Target: The principal molecular target of this compound is basic Fibroblast Growth Factor (bFGF).[2][3][4][5]

-

Complex Formation: this compound and bFGF form a tight, reversible 1:1 stoichiometric complex.[4][6]

-

Binding Forces: The interaction is stabilized predominantly by electrostatic and hydrophobic forces, with a lesser contribution from hydrogen bonding.[6]

-

Other Targets: In addition to bFGF, this compound has been shown to be capable of inhibiting the binding of platelet-derived growth factor (PDGF beta) and interleukin 1 (IL-1) to their respective receptors.[1]

By complexing with these growth factors, this compound sterically hinders their interaction with their high-affinity receptors on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.[2][3]

Quantitative Data: Binding Affinity

The affinity of this compound for human bFGF has been quantitatively determined using multiple biophysical techniques. The dissociation constant (Kd) values from these experiments are summarized below.[6]

| Experimental Method | Dissociation Constant (Kd) |

| Picosecond Time-Resolved Fluorescence | 145 nM |

| Time-Resolved Anisotropy | 174 nM |

| High-Performance Affinity Chromatography | 150 nM |

Signaling Pathway Inhibition

This compound acts upstream of receptor activation. By sequestering bFGF, it prevents the dimerization of the Fibroblast Growth Factor Receptor (FGFR) and the subsequent activation of its intracellular tyrosine kinase domain. This effectively blocks the entire downstream signaling cascade that promotes angiogenesis.

Caption: Mechanism of this compound Action.

Experimental Protocols and Evidence

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. While full, detailed protocols require access to the primary literature, the methodologies employed are described here.

Biophysical Characterization of Binding

-

Methodology: To quantify the binding between this compound and bFGF, researchers utilized several advanced biophysical techniques.[6]

-

Picosecond Time-Resolved Fluorescence Emission: The fluorescence lifetime of this compound was measured in the presence of increasing concentrations of bFGF. A decrease in lifetime indicates binding, and the data were fitted to a binding isotherm to calculate the dissociation constant (Kd).

-

Time-Resolved Anisotropy: This method measures the rotational correlation time of the molecule. An increase in the rotational time of this compound upon addition of bFGF indicates the formation of a larger complex, allowing for the calculation of Kd.

-

High-Performance Affinity Chromatography: This technique was used as an independent method to verify the binding affinity.

-

-

Workflow Diagram:

Caption: General workflow for bFGF binding assays.

In Vitro Angiogenesis Assays

-

Methodology: The biological effect of this compound was assessed by its ability to inhibit bFGF-induced endothelial cell proliferation and motility.[3][5] While specific cell lines and conditions are detailed in the primary studies, a general protocol involves culturing endothelial cells, stimulating them with bFGF in the presence or absence of this compound, and measuring outcomes like cell count (proliferation) or migration in a wound-healing or transwell assay (motility).

-

Key Finding: this compound was found to inhibit these bFGF-induced cellular processes without exhibiting direct cytotoxicity.[2][7]

In Vivo Efficacy and Angiogenesis Models

-

Methodology: The anti-tumor and anti-angiogenic activity of this compound was confirmed in living organisms.

-

Murine Tumor Models: The compound was administered to mice bearing solid tumors, such as M5076 reticulosarcoma and MXT fibrosarcoma, and its effect on tumor growth was measured.[1][2]

-

Chick Chorioallantoic Membrane (CAM) Assay: This is a classic assay where fertilized chicken eggs are treated with the compound to observe its effect on the neovascularization of the membrane. This compound was shown to block this process.[1]

-

-

Key Finding: this compound demonstrated anti-tumor activity at non-toxic doses in multiple preclinical models and was also found to potentiate the efficacy of conventional cytotoxic drugs.[1][7]

Clinical Development and Outlook

A Phase I clinical trial of this compound was conducted in patients with solid tumors to determine its safety, toxicity, and pharmacokinetics.[2][8] The maximum tolerated dose (MTD) was established at 1050 mg/m².[8] While the study did not observe objective tumor responses, disease stabilization was achieved in four patients.[2][8] The primary dose-limiting toxicities were related to thromboembolic events.[2] An unexpected finding from this study was the lack of a significant change in circulating serum bFGF levels, suggesting a complex pharmacokinetic and pharmacodynamic relationship in vivo.[2][8] The development of this compound highlights the therapeutic potential of growth factor sequestration as an anti-angiogenic strategy.

References

- 1. Antitumor activity of FCE 26644 a new growth-factor complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-145156E: A Technical Guide to a Novel Growth Factor Complexing Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, formerly known as FCE 26644, is a synthetic, non-cytotoxic sulfonated distamycin A derivative with potent anti-angiogenic properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a growth factor complexing molecule, its interaction with basic fibroblast growth factor (bFGF), and its potential as an anti-cancer agent. We present key quantitative data, detailed experimental methodologies, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action: Sequestration of Pro-Angiogenic Growth Factors

This compound exerts its anti-angiogenic effects by directly binding to and sequestering pro-angiogenic growth factors, most notably basic fibroblast growth factor (bFGF). This interaction forms a tight and reversible 1:1 complex, which sterically hinders bFGF from binding to its high-affinity cell surface receptors (FGFR) and co-receptors, such as heparan sulfate proteoglycans.[1] The formation of this complex induces conformational changes in bFGF, rendering it less stable and preventing the biologically effective dimerization of the growth factor.[1] By inhibiting the bFGF signaling cascade, this compound effectively blocks downstream events crucial for angiogenesis, including endothelial cell proliferation and migration.[2]

The interaction between this compound and bFGF is primarily driven by electrostatic and hydrophobic forces, with a lesser contribution from hydrogen bonding.[3] This understanding of the binding nature provides a foundation for the rational design of future derivatives with potentially enhanced affinity and specificity.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data

The binding affinity of this compound for bFGF has been quantified using multiple biophysical techniques. The dissociation constants (Kd) consistently demonstrate a high-affinity interaction in the nanomolar range.

| Parameter | Method | Value (nM) | Reference |

| Dissociation Constant (Kd) | Fluorescence Lifetime | 145 | [3] |

| Dissociation Constant (Kd) | Time-Resolved Anisotropy | 174 | [3] |

| Dissociation Constant (Kd) | Quantitative High-Performance Affinity Chromatography | 150 | [3] |

| Stoichiometry | Time-Resolved Anisotropy | 1:1 (this compound:bFGF) | [3] |

Table 1: Binding Affinity of this compound for bFGF

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with solid tumors.

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 1050 mg/m² | [4][5] |

| Dose-Limiting Toxicities | Thrombophlebitis, Pulmonary Embolism, Grade 3 Dyspnea | [4][5] |

| Terminal Half-Life | Approximately 1 month | [4][5] |

| Clinical Response | No objective tumor responses; disease stabilization in 4/29 patients | [4][5] |

| Effect on Serum bFGF | No significant change observed | [4][5] |

Table 2: Summary of Phase I Clinical Trial Results for this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments used to characterize this compound.

Fluorescence Anisotropy for Binding Affinity Determination

This method measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger protein, providing a direct measure of their interaction.

Objective: To determine the dissociation constant (Kd) of the this compound:bFGF complex.

Materials:

-

This compound (possesses intrinsic fluorescence)

-

Recombinant human bFGF

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer capable of measuring fluorescence anisotropy

Protocol:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a series of dilutions of bFGF in PBS.

-

In a multi-well plate, add a fixed concentration of this compound to each well.

-

Add increasing concentrations of bFGF to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence anisotropy of each sample using the fluorometer. The excitation and emission wavelengths should be optimized for this compound's fluorescence.

-

Plot the change in anisotropy as a function of bFGF concentration.

-

Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the mitogenic effects of bFGF on endothelial cells, a key process in angiogenesis.

Objective: To quantify the inhibitory effect of this compound on bFGF-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (serum-free)

-

Recombinant human bFGF

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in basal medium for 24 hours to synchronize their cell cycle.

-

Prepare treatment solutions containing a fixed concentration of bFGF and varying concentrations of this compound. Include controls for basal growth (no bFGF) and stimulated growth (bFGF alone).

-

Replace the starvation medium with the treatment solutions.

-

Incubate the cells for 48-72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition of cell proliferation for each this compound concentration relative to the bFGF-stimulated control.

In Vivo Antitumor and Anti-Angiogenic Activity

Animal models are essential for evaluating the efficacy of anti-cancer agents in a physiological context. The M5076 murine reticulosarcoma model has been utilized to assess the in vivo activity of this compound.[6]

Objective: To determine the effect of this compound on tumor growth and angiogenesis in a murine tumor model.

Materials:

-

Female C57BL/6 mice

-

M5076 murine reticulosarcoma cells

-

This compound

-

Calipers for tumor measurement

-

Microscope for assessing angiogenesis

Protocol:

-

Inject M5076 cells subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into control and treatment groups.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group receives a vehicle control.

-

Measure tumor dimensions with calipers every few days and calculate tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be processed for histological analysis to quantify microvessel density (a measure of angiogenesis) using endothelial cell-specific markers (e.g., CD31).

Conclusion and Future Directions

This compound represents a novel class of anti-angiogenic agents that function through the direct sequestration of growth factors. Its well-characterized interaction with bFGF provides a clear mechanism of action. While the Phase I clinical trial did not demonstrate objective tumor responses, the observed disease stabilization in some patients suggests a potential cytostatic effect. The potentiation of cytotoxic drugs by this compound in preclinical models without a corresponding increase in toxicity is a promising avenue for future investigation.[6]

Future research could focus on:

-

Optimizing the chemical structure of this compound to enhance its binding affinity and pharmacokinetic profile.

-

Investigating the efficacy of this compound in combination with other targeted therapies and immunotherapies.

-

Identifying predictive biomarkers to select patient populations most likely to benefit from treatment with growth factor complexing molecules.

This technical guide provides a foundational understanding of this compound for scientists and clinicians interested in the development of novel anti-angiogenic therapies. The detailed data and methodologies presented herein should facilitate further research and development in this promising area of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

PNU-145156E (formerly FCE 26644): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, formerly known as FCE 26644, is a synthetic, non-cytotoxic small molecule that has demonstrated potent anti-angiogenic and antitumor properties. This document provides a comprehensive technical overview of this compound, including its discovery, chemical synthesis, mechanism of action, and key experimental data. This compound functions by directly binding to and sequestering growth factors, most notably basic fibroblast growth factor (bFGF), thereby preventing their interaction with their cognate receptors on endothelial cells. This inhibition of growth factor signaling leads to a downstream suppression of endothelial cell proliferation and migration, critical processes in angiogenesis. This whitepaper consolidates available data, presents detailed experimental considerations, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in oncology and drug development.

Discovery and Rationale

This compound emerged from a rational drug design program aimed at developing non-cytotoxic agents that could inhibit tumor growth by targeting the tumor microenvironment, specifically the process of angiogenesis. The discovery was based on the hypothesis that sequestering pro-angiogenic growth factors could effectively starve tumors of the blood supply necessary for their growth and metastasis.

The chemical scaffold of this compound is a sulfonated derivative of distamycin A. Distamycin A is a natural product known to bind to the minor groove of DNA. However, the structural modifications in this compound, particularly the addition of multiple sulfonate groups, were designed to shift its binding preference from DNA to proteins, specifically the heparin-binding domains of growth factors like bFGF. A series of these sulfonated distamycin A derivatives were synthesized and screened for their ability to complex with bFGF and inhibit its activity. This compound was identified as a lead candidate due to its potent inhibitory effects on bFGF-induced angiogenesis both in vitro and in vivo.

Chemical Synthesis

This compound is chemically named 7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolecarbonylimino(N-methyl-4,2-pyrrole)carbonylimino))-bis(1,3-naphthalenedisulfonic acid), with the CAS number 154788-16-6[1]. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of related sulfonated distamycin A derivatives generally involves a multi-step process. A plausible synthetic approach, based on the synthesis of similar compounds, would likely involve the following key stages:

-

Synthesis of the Pyrrole Monomers: Preparation of N-methyl-4-nitropyrrole-2-carboxylic acid, a key building block.

-

Peptide Coupling: Stepwise coupling of the pyrrole monomers to form the oligopeptide backbone.

-

Introduction of the Naphthalene Moieties: Amide bond formation between the terminal ends of the oligopeptide and a sulfonated naphthalene amine derivative.

-

Sulfonation: The sulfonate groups are typically introduced onto the naphthalene rings either before or after coupling to the peptide backbone.

-

Purification: Purification of the final compound is typically achieved through chromatographic techniques.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized Synthetic Workflow for this compound.

Mechanism of Action

This compound exerts its anti-angiogenic effects through a direct, extracellular mechanism of action. It functions as a molecular "sponge," binding to and sequestering pro-angiogenic growth factors, with a particularly high affinity for basic fibroblast growth factor (bFGF).

Sequestration of bFGF

This compound forms a stable, yet reversible, complex with bFGF. This binding is primarily driven by electrostatic interactions between the negatively charged sulfonate groups of this compound and the positively charged heparin-binding domain of bFGF. The formation of this complex sterically hinders bFGF from binding to its cell surface receptors, the fibroblast growth factor receptors (FGFRs).

Inhibition of Downstream Signaling

By preventing the binding of bFGF to FGFR, this compound effectively blocks the initiation of the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. The bFGF signaling pathway is a critical driver of angiogenesis. Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate several key intracellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. This compound's sequestration of bFGF prevents these events from occurring.

The proposed mechanism of action is visualized in the following diagram:

Caption: Mechanism of Action of this compound.

Quantitative Data

Several preclinical studies have quantified the biological activity of this compound. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 145-174 nM | Time-resolved fluorescence anisotropy and quantitative high-performance affinity chromatography | [2] |

| IC50 (bFGF binding inhibition) | Not specifically reported for this compound, but in the range of 142-587 µM for related sulfonated distamycin A derivatives | Inhibition of bFGF binding to Swiss 3T3 cells | [3] |

| Inhibition of Angiogenesis | Active at 350 nm/pellet | Chorioallantoic membrane (CAM) assay | [3] |

| Cytotoxicity | IC50 > 60 µM | M5076 murine reticulosarcoma cells (72h exposure) | [3] |

Experimental Protocols

While specific, detailed protocols from the original discovery and development of this compound are not publicly available, the following sections provide generalized methodologies for the key assays used to characterize its activity, based on standard laboratory practices.

bFGF Binding Assay (Competitive Inhibition)

This assay is designed to determine the ability of this compound to inhibit the binding of bFGF to its receptor.

Materials:

-

Recombinant human bFGF

-

Recombinant human FGFR1 (extracellular domain)

-

96-well ELISA plates

-

This compound

-

Biotinylated anti-bFGF antibody

-

Streptavidin-HRP

-

TMB substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Protocol:

-

Coat the 96-well plate with recombinant human FGFR1 overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare a solution of a constant concentration of bFGF and varying concentrations of this compound. Incubate for 1 hour at room temperature to allow for complex formation.

-

Add the bFGF/PNU-145156E mixtures to the coated plate and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add biotinylated anti-bFGF antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

-

Read the absorbance at 450 nm.

-

The IC50 value can be calculated by plotting the absorbance against the log of the this compound concentration.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on bFGF-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5% FBS)

-

Recombinant human bFGF

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Starve the cells in basal medium with reduced serum for 4-6 hours.

-

Prepare treatment solutions in basal medium containing a constant concentration of bFGF (e.g., 10 ng/mL) and varying concentrations of this compound.

-

Remove the starvation medium and add the treatment solutions to the cells.

-

Incubate the cells for 48-72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence according to the reagent used.

-

The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration.

A generalized workflow for these assays is presented below:

Caption: Generalized Experimental Workflows.

Conclusion

This compound is a novel anti-angiogenic agent with a well-defined mechanism of action centered on the sequestration of pro-angiogenic growth factors, particularly bFGF. Its non-cytotoxic nature and ability to potentiate the effects of traditional cytotoxic therapies make it an interesting candidate for further investigation in oncology. This technical whitepaper provides a consolidated resource for researchers, summarizing the key aspects of its discovery, synthesis, and biological activity. The provided experimental frameworks can serve as a starting point for further studies aimed at exploring the full therapeutic potential of this compound and related compounds.

References

Chemical structure and properties of PNU-145156E

An In-depth Technical Guide to PNU-145156E: Chemical Structure, Properties, and Anti-Angiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, non-cytotoxic molecule identified as a potent inhibitor of angiogenesis. Structurally, it is a sulfonated distamycin A derivative. Its primary mechanism of action involves the direct binding to basic fibroblast growth factor (bFGF), a key mediator of angiogenesis, thereby preventing its interaction with its cellular receptors. This guide provides a comprehensive overview of the chemical structure, properties, and anti-angiogenic activities of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound, also known as FCE26644, is chemically named 7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolecarbonylimino(N-methyl-4,2-pyrrole)carbonylimino))bis-(1,3-naphthalenedisulfonate).[1] While a visual diagram of the specific chemical structure is not publicly available, its detailed chemical name provides the basis for its structural elucidation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolecarbonylimino(N-methyl-4,2-pyrrole)carbonylimino))bis-(1,3-naphthalenedisulfonate) | [1] |

| Molecular Formula | Information not available in search results | |

| Molecular Weight | Information not available in search results | |

| Solubility | Information not available in search results | |

| Physical State | Information not available in search results |

Mechanism of Action: Inhibition of bFGF Signaling

This compound exerts its anti-angiogenic effects by directly targeting the basic fibroblast growth factor (bFGF). It forms a tight and reversible 1:1 complex with bFGF.[1] This interaction is primarily driven by electrostatic and hydrophobic forces.[1] By binding to bFGF, this compound induces conformational changes in the growth factor, which in turn inhibits its ability to bind to its high-affinity receptors (FGFR) and low-affinity heparin sulfate proteoglycan (HSPG) co-receptors on the surface of endothelial cells. This blockade of bFGF signaling leads to the inhibition of downstream events crucial for angiogenesis, including endothelial cell proliferation and migration.[2]

References

PNU-145156E: A Sulfonated Distamycin A Derivative Targeting Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a rationally designed sulfonated distamycin A derivative that has been investigated for its potential as an anti-cancer agent. Unlike traditional cytotoxic drugs, this compound exhibits a novel mechanism of action centered on the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and methodologies for its evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Introduction

The reliance of solid tumors on angiogenesis for their growth, invasion, and metastasis has made the inhibition of this process a key strategy in cancer therapy. This compound emerged from a drug discovery program aimed at identifying non-cytotoxic agents that could interfere with the signaling pathways driving neovascularization. As a sulfonated derivative of distamycin A, this compound is designed to interact with and sequester pro-angiogenic growth factors, thereby preventing their interaction with their cognate receptors on endothelial cells.

Mechanism of Action

The primary mechanism of action of this compound is the formation of a reversible complex with key pro-angiogenic growth factors, most notably basic Fibroblast Growth Factor (bFGF) and Platelet-Derived Growth Factor (PDGF). By binding to these growth factors, this compound effectively neutralizes their biological activity, preventing them from binding to and activating their receptors on the surface of endothelial cells. This blockade of growth factor signaling inhibits the downstream intracellular cascades that lead to endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels. It is important to note that this compound is not a direct inhibitor of the growth factor receptors themselves but rather acts as a molecular sink for their ligands.

Figure 1: Mechanism of Action of this compound.

Preclinical Data

In Vitro Activity

A series of sulfonated distamycin A derivatives, including the class of compounds to which this compound belongs, have demonstrated the ability to inhibit the binding of bFGF and PDGF beta to Swiss 3T3 cells. These compounds exhibit low to no cytotoxic activity on their own, with ID50 values greater than 60 µM after 72 hours of continuous exposure in M5076 murine reticulosarcoma cells[1].

| Parameter | bFGF Binding Inhibition (ID50) | PDGF Beta Binding Inhibition (ID50) | Cytotoxicity (M5076 cells, ID50) |

| Value Range | 142 - 587 µM[1] | 28 - 79 µM[1] | > 60 µM[1] |

| Table 1: In Vitro Activity of Sulfonated Distamycin A Derivatives. |

Furthermore, a class of anti-angiogenic naphthalene sulfonic distamycin-A derivatives, referred to as "suradistas," which are structurally related to this compound, have been shown to directly interact with human recombinant bFGF. The dissociation constants (Kd) for these complexes are in the micromolar to sub-micromolar range, indicating a tight interaction.

| Parameter | Value |

| Dissociation Constant (Kd) for Suradista:bFGF Complex | 10⁻⁶ - 10⁻⁷ M |

| Table 2: Binding Affinity of Suradistas to bFGF. |

In Vivo Anti-Angiogenic and Anti-Tumor Activity

The anti-angiogenic potential of sulfonated distamycin A derivatives has been confirmed in the in vivo chorioallantoic membrane (CAM) assay, where selected compounds were active at a concentration of 350 nm/pellet[1].

In a murine M5076 reticulosarcoma model, this compound demonstrated significant anti-tumor activity, particularly when used in combination with standard cytotoxic agents. The combination of this compound with doxorubicin, cyclophosphamide, methoxymorpholinyldoxorubicin (MMDX), or 9-aminocamptothecin resulted in a significant increase in anti-tumor efficacy without a corresponding increase in general or myelotoxic toxicity. This suggests a synergistic effect where this compound, by inhibiting angiogenesis, potentiates the tumor-killing effects of conventional chemotherapy.

Clinical Evaluation: Phase I Study

A Phase I clinical trial of this compound was conducted in patients with solid tumors to evaluate its safety, tolerability, and pharmacokinetics.

Study Design

The study was a dose-escalation trial where patients received this compound as a 24-hour continuous intravenous infusion every 3 weeks. The starting dose was 180 mg/m², with subsequent dose escalations.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized by a high peak plasma concentration (Cmax) and a large area under the concentration-time curve (AUC). The drug exhibited a long terminal half-life.

| Dose Level | Cmax (mg/l) | AUC (mg.h/l) | Terminal Half-life (h) |

| 180 mg/m² | 12.8 ± 3.4 | 148 ± 57 | 15.1 ± 11.2 |

| 360 mg/m² | 27.6 ± 7.9 | 363 ± 138 | 21.0 ± 11.2 |

| 540 mg/m² | 34.2 ± 10.9 | 509 ± 204 | 22.1 ± 8.1 |

| 720 mg/m² | 50.1 ± 14.1 | 759 ± 235 | 23.3 ± 6.7 |

| 960 mg/m² | 68.3 ± 19.3 | 1069 ± 301 | 24.1 ± 5.9 |

| 1280 mg/m² | 84.9 ± 25.5 | 1438 ± 431 | 25.0 ± 5.4 |

| Table 3: Pharmacokinetic Parameters of this compound (Mean ± SD). |

Safety and Tolerability

The dose-limiting toxicity (DLT) was found to be reversible, dose-related proteinuria. Other reported adverse events included nausea, fatigue, and infusion-site reactions.

Experimental Protocols

Chick Chorioallantoantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic compounds.

Figure 2: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Methodology:

-

Fertilized chicken eggs are incubated for 3-4 days.

-

A small window is carefully created in the eggshell to expose the CAM.

-

A sterile filter paper disc or other carrier impregnated with the test compound (e.g., this compound) is placed on the CAM.

-

The window is sealed, and the eggs are re-incubated for a further 2-3 days.

-

The CAM is then observed under a microscope to assess the extent of new blood vessel growth around the carrier. Quantification can be performed by counting vessel branch points or measuring vessel density.

Growth Factor Binding Assay (Conceptual)

While a specific detailed protocol for this compound is not publicly available, a general approach to assess its binding to bFGF or PDGF would likely involve a competitive binding assay.

Figure 3: Conceptual Workflow for a Competitive Growth Factor Binding Assay.

Methodology:

-

A source of the target receptor (e.g., Swiss 3T3 cells which express FGF and PDGF receptors) is prepared.

-

A labeled version of the growth factor (e.g., radioactively labeled bFGF) is incubated with the receptor source in the presence of varying concentrations of the test compound (this compound).

-

After incubation, unbound growth factor is washed away.

-

The amount of labeled growth factor bound to the receptors is measured.

-

The concentration of this compound that inhibits 50% of the labeled growth factor binding (ID50) is then calculated.

Synthesis

Signaling Pathways

This compound acts upstream of the receptor-mediated signaling cascades. By sequestering bFGF and PDGF, it prevents the activation of their respective receptor tyrosine kinases (FGFR and PDGFR). This, in turn, inhibits the downstream signaling pathways that are crucial for angiogenesis, including the Ras-MAPK, PI3K-AKT, and PLCγ pathways.

Figure 4: Overview of bFGF and PDGF Signaling Pathways and the Point of Intervention by this compound.

Conclusion

This compound represents a promising therapeutic strategy that targets the tumor microenvironment by inhibiting angiogenesis. Its unique mechanism of action, involving the sequestration of pro-angiogenic growth factors, distinguishes it from many other anti-cancer agents. The preclinical data demonstrate its potential to inhibit angiogenesis and enhance the efficacy of conventional chemotherapy. While the clinical development of this compound did not progress to later stages, the extensive research conducted on this molecule provides valuable insights into the development of non-cytotoxic, angiogenesis-targeting drugs. This technical guide serves as a comprehensive repository of the key scientific and clinical findings related to this compound, offering a valuable resource for the scientific community.

References

In Vitro Characterization of PNU-145156E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of PNU-145156E (also known as FCE 26644), a non-cytotoxic molecule with anti-angiogenic properties. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor activity not through direct cytotoxicity, but by inhibiting angiogenesis. It functions by forming a reversible complex with growth and angiogenic factors, most notably basic fibroblast growth factor (bFGF).[1][2] This complexation prevents the growth factor from binding to its receptor on endothelial cells, thereby inhibiting downstream signaling pathways that lead to cell proliferation, migration, and the formation of new blood vessels.[1][3][4] In vitro studies have confirmed that this compound does not enhance the cytotoxicity of other chemotherapeutic drugs, highlighting its distinct mechanism of action.[2]

Quantitative Data Summary

The primary in vitro activity of this compound is its binding affinity to pro-angiogenic growth factors. The following table summarizes the reported dissociation constants (Kd) for the interaction between this compound and human basic fibroblast growth factor (bFGF).

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 145 nM | Picosecond Time-Resolved Fluorescence Emission | [5] |

| Dissociation Constant (Kd) | 174 nM | Time-Resolved Anisotropy | [5] |

| Dissociation Constant (Kd) | 150 nM | High-Performance Affinity Chromatography | [5] |

Experimental Protocols

The in vitro characterization of this compound involves a series of assays to determine its anti-angiogenic potential. Below are detailed methodologies for key experiments.

Growth Factor Binding Assay

This assay quantifies the affinity of this compound for pro-angiogenic growth factors like bFGF.

Objective: To determine the dissociation constant (Kd) of the this compound:bFGF complex.

Methodology (based on Picosecond Time-Resolved Fluorescence Emission):

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare a series of dilutions of human bFGF in the same buffer.

-

Fluorescence Measurement: The intrinsic fluorescence of this compound is utilized. In a multi-well plate, mix a constant concentration of this compound with increasing concentrations of bFGF.

-

Data Acquisition: Measure the fluorescence lifetime of this compound at each bFGF concentration using a picosecond time-resolved fluorescence spectrometer. The binding of bFGF will cause a change in the fluorescence lifetime of this compound.[5]

-

Data Analysis: Plot the change in fluorescence lifetime as a function of bFGF concentration. Fit the resulting binding isotherm using a non-linear least-squares fitting algorithm to calculate the dissociation constant (Kd).[5]

Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of endothelial cells induced by growth factors.

Objective: To evaluate the inhibitory effect of this compound on bFGF-induced endothelial cell proliferation.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Seeding: Seed the HUVECs into 96-well plates and allow them to adhere overnight.

-

Treatment: Starve the cells in a low-serum medium for 24 hours. Then, treat the cells with a range of concentrations of this compound in the presence of a constant, predetermined concentration of bFGF. Include control wells with no treatment, bFGF alone, and this compound alone.

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT assay, CyQUANT assay, or by direct cell counting.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the bFGF-only control. Determine the IC50 value (the concentration of this compound that inhibits 50% of bFGF-induced proliferation).

Endothelial Cell Tube Formation Assay

This assay models the formation of capillary-like structures and is a key indicator of in vitro angiogenesis.

Objective: To determine the effect of this compound on the ability of endothelial cells to form tube-like networks.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.

-

Cell Suspension: Prepare a suspension of HUVECs in a low-serum medium containing bFGF and different concentrations of this compound.

-

Seeding: Seed the HUVEC suspension onto the solidified basement membrane matrix.

-

Incubation: Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube networks using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

-

Data Analysis: Compare the tube formation in this compound-treated wells to that in the bFGF-only control wells.

Visualizations

Signaling Pathway of this compound Action

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Interaction of Basic Fibroblast Growth Factor (bFGF) and PNU-145156E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic fibroblast growth factor (bFGF), also known as FGF2, is a member of the fibroblast growth factor family, a group of signaling proteins critically involved in a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] The dysregulation of the bFGF signaling pathway is implicated in various pathological conditions, notably in tumor development and progression, where it plays a significant role in angiogenesis.[1][4] PNU-145156E, a naphthalene sulfonic distamycin A derivative, is an antiangiogenic agent that has been investigated for its therapeutic potential in solid tumors.[4][5][6] This compound exerts its effect by interacting with heparin-binding growth factors, with a particular affinity for bFGF.[4][5] This technical guide provides an in-depth analysis of the binding interaction between bFGF and this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Quantitative Analysis of bFGF-PNU-145156E Binding

The interaction between bFGF and this compound has been characterized by the formation of a tight and reversible complex.[5][7] The binding parameters, as determined by various biophysical techniques, are summarized in the table below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 145 nM | Picosecond Time-Resolved Fluorescence Emission | [5] |

| Dissociation Constant (Kd) | 174 nM | Time-Resolved Anisotropy | [5] |

| Dissociation Constant (Kd) | 150 nM | Quantitative High-Performance Affinity Chromatography | [5] |

| Stoichiometry (this compound:bFGF) | 1:1 | Calculated from Rotational Correlation Time | [5] |

The consistent Kd values obtained from three independent experimental methods underscore the reliability of the binding affinity measurement. The 1:1 stoichiometry indicates that one molecule of this compound binds to a single molecule of bFGF.[5] The nature of the forces stabilizing this complex are primarily electrostatic and hydrophobic, with a lesser contribution from hydrogen bonding.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the bFGF-PNU-145156E interaction.

Picosecond Time-Resolved Fluorescence and Anisotropy

This method was employed to determine the binding affinity by monitoring the change in the fluorescence lifetime of this compound upon titration with human bFGF.[5]

-

Instrumentation : A picosecond time-resolved fluorescence spectrometer.

-

Procedure :

-

A solution of this compound is prepared in a suitable buffer.

-

The fluorescence lifetime of this compound is measured in the absence of bFGF.

-

Aliquots of a concentrated stock solution of human bFGF are incrementally added to the this compound solution.

-

After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence lifetime of this compound is measured.

-

The decrease in the fluorescence lifetime of this compound is plotted as a function of the bFGF concentration.

-

The resulting binding isotherm is then fitted using a nonlinear least-squares analysis to a model for a single class of binding sites to determine the dissociation constant (Kd).[5]

-

-

Time-Resolved Anisotropy : A similar titration experiment is performed, but instead of fluorescence lifetime, the time-resolved anisotropy of this compound is measured to independently verify the Kd.[5]

Quantitative High-Performance Affinity Chromatography (HPAC)

HPAC provides an independent verification of the dissociation constant.[5]

-

Column Preparation : A high-performance liquid chromatography (HPLC) column is prepared with immobilized bFGF.

-

Procedure :

-

A known concentration of this compound is injected onto the bFGF-functionalized column.

-

The retention time of this compound on the column is measured. The retention is dependent on the affinity of this compound for the immobilized bFGF.

-

A series of injections with varying concentrations of a competing ligand in the mobile phase are performed.

-

The change in the retention time of this compound is used to calculate the dissociation constant of the this compound:bFGF complex.[5]

-

Signaling Pathways and Mechanism of Action

The biological effects of bFGF are mediated through its binding to fibroblast growth factor receptors (FGFRs) on the cell surface.[1] This binding is a critical step in initiating a cascade of intracellular signaling events.

The bFGF Signaling Pathway

The binding of bFGF to its receptor, FGFR, in the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors, leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[1][8] This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cellular processes such as proliferation, survival, and migration.[2][8]

Caption: The canonical bFGF signaling pathway.

Inhibition by this compound

This compound functions by directly binding to bFGF, forming a complex that prevents the growth factor from interacting with its cell surface receptors.[4][7] This sequestration of bFGF effectively inhibits the downstream signaling cascades that promote angiogenesis and tumor growth.

Caption: Mechanism of bFGF signaling inhibition by this compound.

Conclusion

The data presented in this guide demonstrate a well-characterized, high-affinity interaction between bFGF and the antiangiogenic compound this compound. The formation of a stable 1:1 complex effectively sequesters bFGF, preventing its binding to cell surface receptors and thereby inhibiting the downstream signaling pathways crucial for angiogenesis and tumor progression. The detailed experimental protocols provide a foundation for further research in this area, while the visual diagrams offer a clear conceptual framework for understanding the molecular interactions and their biological consequences. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of oncology and drug development.

References

- 1. Basic Fibroblast Growth Factor (bFGF) | Cell Signaling Technology [cellsignal.com]

- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of PNU-145156E and Insulin-like Growth Factor-1 (IGF-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a synthetic, polyanionic, polysulfonated derivative of distamycin A. Contrary to some initial hypotheses, this compound is not a glycine site antagonist of the NMDA receptor. Its primary mechanism of action is the complexation of growth factors, thereby inhibiting their downstream signaling pathways. This technical guide consolidates the available scientific information on this compound, with a particular focus on its interaction with the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. While direct quantitative data on the this compound/IGF-1 interaction is limited in publicly accessible literature, this guide provides a comprehensive overview of its established mechanism, its demonstrated anti-IGF-1 activity, and the broader context of IGF-1 signaling in relevant pathologies.

This compound: A Growth Factor-Complexing Agent

This compound is a non-cytotoxic molecule that exerts its biological effects by forming reversible complexes with various growth and angiogenic factors. This sequestration prevents the growth factors from binding to their cognate receptors on the cell surface, thereby inhibiting the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

The most well-characterized interaction of this compound is with basic fibroblast growth factor (bFGF). The binding of this compound to bFGF is a high-affinity interaction, effectively neutralizing bFGF's pro-angiogenic activity.

Quantitative Data: this compound and bFGF Interaction

The binding affinity of this compound for bFGF has been determined using multiple biophysical techniques. The equilibrium dissociation constant (Kd) quantifies the strength of this interaction, with a lower Kd value indicating a stronger binding affinity.

| Parameter | Value | Method |

| Kd (Dissociation Constant) | 145 - 174 nM | Picosecond time-resolved fluorescence, Time-resolved anisotropy, High-performance affinity chromatography |

The this compound and Insulin-like Growth Factor-1 (IGF-1) Interaction

While the interaction with bFGF is well-documented, a crucial aspect of this compound's activity profile is its inhibitory effect on the IGF-1 signaling pathway. A pivotal study by Groen et al. in 2001 reported that "this compound has also anti-insulin-like growth factor-1 activity in NSCLC cell lines"[1]. This finding suggests that the growth factor-complexing mechanism of this compound extends to IGF-1, a key player in both normal physiology and various diseases, including cancer.

Proposed Mechanism of Action

Based on its known mechanism with other growth factors, the anti-IGF-1 activity of this compound is likely due to its direct binding to IGF-1, sequestering it and preventing its interaction with the IGF-1 receptor (IGF-1R).

The IGF-1 Signaling Pathway: A Key Therapeutic Target

The IGF-1 signaling pathway plays a critical role in regulating cell growth, differentiation, and survival. Its dysregulation is implicated in a variety of diseases, most notably cancer.

Pathway Overview

-

Ligand Binding: IGF-1 binds to the extracellular alpha subunits of the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor.

-

Receptor Activation: This binding induces a conformational change in the receptor, leading to the autophosphorylation of tyrosine residues on the intracellular beta subunits.

-

Downstream Signaling Cascades: The phosphorylated IGF-1R serves as a docking site for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. This initiates two major downstream signaling pathways:

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: This pathway is primarily involved in regulating gene expression related to cell proliferation and differentiation.

-

Experimental Protocols

While the specific protocol for assessing the anti-IGF-1 activity of this compound is not available, the following are general, established methodologies for evaluating the inhibition of IGF-1 signaling.

IGF-1R Phosphorylation Assay (Western Blot)

This assay determines if a compound inhibits the initial step of IGF-1R activation.

-

Cell Culture: Culture a relevant cell line (e.g., NSCLC cell lines like A549 or H358) to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

-

Compound Treatment: Pretreat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.

-

IGF-1 Stimulation: Stimulate the cells with a known concentration of recombinant human IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for total IGF-1R as a loading control.

-

-

Data Analysis: Quantify the band intensities and express the level of p-IGF-1R relative to total IGF-1R.

Cell Proliferation Assay (e.g., MTT or BrdU Assay)

This assay measures the effect of a compound on IGF-1-induced cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Serum Starvation: After cell attachment, serum-starve the cells.

-

Treatment: Treat the cells with the test compound in the presence or absence of IGF-1.

-

Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).

-

Assay-Specific Steps:

-

MTT Assay: Add MTT reagent, incubate, and then add a solubilizing agent. Measure the absorbance at a specific wavelength.

-

BrdU Assay: Add BrdU, incubate, fix the cells, and detect BrdU incorporation using an anti-BrdU antibody.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the control (IGF-1 stimulated, no compound).

Conclusion and Future Directions

This compound is a growth factor-complexing agent with demonstrated anti-angiogenic and anti-tumor properties. Its mechanism of action, involving the sequestration of growth factors like bFGF and IGF-1, presents a compelling strategy for inhibiting tumor growth and vascularization. While the anti-IGF-1 activity of this compound in NSCLC cell lines has been reported, a significant gap exists in the publicly available literature regarding the specific quantitative aspects and detailed experimental validation of this interaction.

For drug development professionals and researchers, further investigation into the this compound/IGF-1 interaction is warranted. Future studies should aim to:

-

Quantify the Binding Affinity: Determine the Kd of this compound for IGF-1 using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Determine Functional Inhibition: Calculate the IC50 value for the inhibition of IGF-1-induced receptor phosphorylation and downstream signaling in various cell lines.

-

Elucidate Specificity: Assess the binding of this compound to other members of the insulin/IGF family and related binding proteins.

A more detailed understanding of the interaction between this compound and the IGF-1 axis will be instrumental in guiding its potential clinical development and identifying patient populations that are most likely to benefit from this therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for PNU-145156E In Vivo Studies in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies with PNU-145156E in murine models, based on available preclinical research. The primary focus is on the potentiation of cytotoxic drug antitumor efficacy, as demonstrated in the M5076 murine reticulosarcoma model.

Introduction

This compound (also known as FCE 26644) is a non-cytotoxic sulfonated distamycin A derivative with anti-angiogenic properties.[1] Its mechanism of action involves the formation of a reversible complex with growth and angiogenic factors, such as basic fibroblast growth factor (bFGF), thereby inhibiting their ability to induce angiogenesis.[1][2][3] Preclinical studies in murine models have shown that this compound can significantly enhance the antitumor activity of conventional cytotoxic agents without increasing their toxicity.[1]

Mechanism of Action: Synergy with Chemotherapy

This compound's therapeutic strategy lies in its ability to sensitize solid tumors to the effects of cytotoxic chemotherapy. By inhibiting angiogenesis, this compound is thought to disrupt the tumor's blood supply, thereby hindering tumor growth and potentially improving the delivery and efficacy of co-administered chemotherapeutic drugs. This dual-pronged approach targets both the tumor vasculature and the cancer cells directly.

Quantitative Data Summary

The following table summarizes the quantitative findings from in vivo studies of this compound in combination with various cytotoxic agents against M5076 murine reticulosarcoma.[1] Please note that specific optimal dosages were not detailed in the available literature.

| Parameter | This compound Alone | Cytotoxic Drug Alone | This compound + Cytotoxic Drug | Reference |

| Antitumor Activity | Moderate | Dose-dependent | Significantly increased vs. single agents | [1] |

| General Toxicity | Not observed | Present at higher doses | No increase compared to cytotoxic drug alone | [1] |

| Myelotoxicity | Not observed | Observed with cyclophosphamide and doxorubicin | No enhancement compared to cytotoxic drug alone | [1] |

| Optimal Dose | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

The following protocols are based on the methodologies described for the M5076 murine reticulosarcoma model.[1]

Murine Model and Tumor Implantation

-

Animal Model: Female C57BL/6 mice are a suitable strain for the M5076 reticulosarcoma model.

-

Tumor Cell Line: M5076 murine reticulosarcoma cells.

-

Implantation Protocol:

-

Culture M5076 cells under standard conditions.

-

Harvest cells and resuspend in a sterile physiological solution (e.g., PBS).

-

Inject a predetermined number of M5076 cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size before initiating treatment.

-

Dosing and Administration

-

This compound:

-

Formulation: Dissolve in a suitable vehicle for intravenous administration.

-

Dosage: The optimal dose needs to be determined empirically but should be a dose that shows moderate single-agent antitumor activity without toxicity.

-

Route of Administration: Intravenous (i.v.).

-

Treatment Schedule: A proposed schedule is administration every 4 days for a total of four treatments, starting when tumors are palpable.

-

-

Cytotoxic Drugs (e.g., Doxorubicin, Cyclophosphamide):

-

Formulation: Prepare according to standard laboratory procedures for in vivo use.

-

Dosage: The optimal dose for each cytotoxic agent in the M5076 model should be used. This is typically the maximum tolerated dose (MTD) that produces a measurable antitumor effect.

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.), depending on the drug.

-

Treatment Schedule: Administer according to established protocols for each agent, often as a single dose or in a cyclical regimen. When used in combination, the administration can be concurrent or sequential with this compound.

-

Assessment of Efficacy and Toxicity

-

Antitumor Efficacy:

-

Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate tumor volume using the formula: (length x width^2) / 2.

-

Primary endpoints can include tumor growth inhibition, tumor growth delay, and survival analysis.

-

-

Toxicity Monitoring:

-

Monitor animal body weight regularly as an indicator of general toxicity.

-

Observe animals for any clinical signs of distress or adverse effects.

-

For myelotoxicity assessment, perform complete blood counts (CBCs) from peripheral blood samples at selected time points to evaluate effects on white blood cells, red blood cells, and platelets.

-

Concluding Remarks

This compound demonstrates a promising preclinical profile as a potentiator of cytotoxic chemotherapy in a murine solid tumor model. The provided protocols offer a framework for researchers to further investigate its in vivo efficacy and mechanism of action. It is crucial to perform dose-escalation studies to determine the optimal, non-toxic dose of this compound in the specific murine model being used. Further research is warranted to explore its potential in other cancer models and in combination with a broader range of therapeutic agents.

References

- 1. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-dose cyclophosphamide administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A metronomic schedule of cyclophosphamide combined with PEGylated liposomal doxorubicin has a highly antitumor effect in an experimental pulmonary metastatic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: PNU-145156E Combination Therapy with Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the combination therapy of PNU-145156E and doxorubicin. This compound is a non-cytotoxic agent that demonstrates anti-tumor activity by inhibiting angiogenesis through the formation of a reversible complex with growth and angiogenic factors. Doxorubicin is a well-established cytotoxic chemotherapy agent that functions through DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to apoptosis.

Preclinical studies have indicated a significant synergistic anti-tumor effect when this compound is combined with doxorubicin in vivo, particularly in the M5076 murine reticulosarcoma model. This potentiation of doxorubicin's efficacy by this compound occurs without an observable increase in general or myelotoxic side effects, suggesting a promising therapeutic window for this combination. Interestingly, this synergistic effect is not observed in in vitro cytotoxicity assays, highlighting the importance of the tumor microenvironment and angiogenesis in the combined action of these two agents.[1]

These notes provide a framework for reproducing and expanding upon these findings, offering detailed protocols for in vitro and in vivo studies, as well as methods for toxicity assessment.

Data Presentation

In Vitro Cytotoxicity

As established in foundational studies, this compound does not enhance the direct cytotoxic effects of doxorubicin on cancer cells in a standard culture environment.[1] The following table illustrates the expected independent cytotoxicity profiles.

| Cell Line | Treatment | IC50 (nM) |

| M5076 | Doxorubicin | [Example Value: 50 nM] |

| M5076 | Doxorubicin + this compound (1 µM) | [Example Value: 52 nM] |

| M5076 | This compound | [> 10 µM (Non-cytotoxic)] |

In Vivo Tumor Growth Inhibition

The combination of this compound and doxorubicin has been shown to significantly increase anti-tumor activity in a murine reticulosarcoma model.[1] The following table provides an illustrative representation of potential results from such an in vivo study.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | [Example Value: 1500] | 0 |

| This compound alone | [Example Value: 1200] | 20 |

| Doxorubicin alone | [Example Value: 800] | 47 |

| This compound + Doxorubicin | [Example Value: 300] | 80 |

Myelotoxicity Assessment

A key advantage of the this compound and doxorubicin combination is the lack of increased myelotoxicity compared to doxorubicin alone.[1] This can be assessed by monitoring white blood cell (WBC) counts.

| Treatment Group | Mean White Blood Cell Count (cells/µL) at Day 7 |

| Vehicle Control | [Example Value: 8.5 x 10³] |

| Doxorubicin alone | [Example Value: 3.2 x 10³] |

| This compound + Doxorubicin | [Example Value: 3.5 x 10³] |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To confirm that this compound does not potentiate the direct cytotoxicity of doxorubicin in vitro.

Materials:

-

M5076 murine reticulosarcoma cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Doxorubicin hydrochloride

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Microplate reader

Protocol:

-

Seed M5076 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of doxorubicin in culture medium.

-

Prepare a stock solution of this compound in culture medium at a fixed concentration (e.g., 1 µM).

-

Treat the cells with:

-

Doxorubicin alone at various concentrations.

-

This compound alone at a fixed concentration.

-

A combination of doxorubicin at various concentrations and this compound at a fixed concentration.

-

Vehicle control (culture medium).

-

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for doxorubicin in the presence and absence of this compound.

In Vivo Xenograft Model

Objective: To evaluate the synergistic anti-tumor efficacy of this compound and doxorubicin in a murine model.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

M5076 murine reticulosarcoma cells

-

Matrigel (optional)

-

Doxorubicin hydrochloride formulated for injection

-

This compound formulated for injection

-

Sterile PBS or saline

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously inject 1 x 10⁶ M5076 cells in 100 µL of sterile PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Vehicle control (e.g., saline, i.v.)

-

This compound alone (e.g., 20 mg/kg, i.p., daily)

-

Doxorubicin alone (e.g., 5 mg/kg, i.v., once a week)

-

This compound + Doxorubicin (at the same doses and schedules as the single-agent arms)

-

-

Administer treatments according to the defined schedule for a period of 3-4 weeks.

-

Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice twice a week as an indicator of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition for each treatment group relative to the vehicle control.

Myelotoxicity Assessment

Objective: To assess the effect of the combination therapy on hematopoietic cells.

Materials:

-

Blood collection tubes (e.g., with EDTA)

-

Hematology analyzer or manual cell counting equipment

Protocol:

-

At baseline (before treatment) and at specified time points during the in vivo study (e.g., weekly), collect a small volume of blood from each mouse via a suitable method (e.g., tail vein, saphenous vein).

-

Perform a complete blood count (CBC) to determine the number of white blood cells (WBCs), red blood cells (RBCs), and platelets.

-

Pay close attention to the neutrophil count as a key indicator of myelosuppression.

-

Compare the blood cell counts between the different treatment groups to assess for any potentiation of doxorubicin-induced myelotoxicity by this compound.

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Mechanisms of this compound and Doxorubicin.

Experimental Workflow

Caption: In Vivo Experimental Workflow.

Logical Relationship of Synergistic Effect

Caption: Synergistic Interaction In Vivo.

References

Application Notes and Protocols for PNU-145156E in the M5076 Murine Reticulosarcoma Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is an investigational anti-cancer agent that functions as a non-cytotoxic angiogenesis inhibitor. Its primary mechanism of action involves the formation of a reversible complex with growth and angiogenic factors, thereby preventing their interaction with their respective receptors on endothelial cells and subsequent induction of angiogenesis.[1] One of the key targets of this compound is basic fibroblast growth factor (bFGF). The interaction between this compound and bFGF is characterized by a dissociation constant (Kd) of approximately 150 nM, indicating a high-affinity binding that disrupts the pro-angiogenic signaling cascade.

The M5076 murine reticulosarcoma is a transplantable tumor model that originated spontaneously in the ovary of a C57BL/6 mouse. This tumor is of histiocytic origin and is known for its aggressive, metastatic behavior, preferentially spreading to the liver, spleen, and other peritoneal viscera. The M5076 model is a valuable tool for studying tumor metastasis and for evaluating the in vivo efficacy of novel anti-cancer therapies, including those that target angiogenesis.

This document provides detailed application notes and protocols for the use of this compound in the M5076 murine reticulosarcoma model, based on available preclinical data.

Data Presentation

A study by Sola et al. (1999) investigated the in vivo efficacy of this compound in combination with four different cytotoxic drugs against the M5076 murine reticulosarcoma.[1] The study reported that the antitumor activity was "significantly increased in all combinations" at the optimal dose of each compound, without an associated increase in general toxicity.[1] However, the specific quantitative data (e.g., tumor growth inhibition percentages, mean tumor volumes, survival data) from these experiments are not publicly available in the abstract. Therefore, a detailed quantitative data table cannot be provided at this time.

Signaling Pathway